Benzothiazole, 2,2'-dithiobis[6-nitro-

CAS No.: 121579-06-4

Cat. No.: VC14409306

Molecular Formula: C14H6N4O4S4

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121579-06-4 |

|---|---|

| Molecular Formula | C14H6N4O4S4 |

| Molecular Weight | 422.5 g/mol |

| IUPAC Name | 6-nitro-2-[(6-nitro-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazole |

| Standard InChI | InChI=1S/C14H6N4O4S4/c19-17(20)7-1-3-9-11(5-7)23-13(15-9)25-26-14-16-10-4-2-8(18(21)22)6-12(10)24-14/h1-6H |

| Standard InChI Key | MFCGAIPEIISLHT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

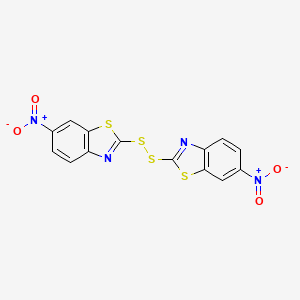

2,2'-Dithiobis(benzothiazole) belongs to the benzothiazole family, featuring two benzothiazole moieties connected by a disulfide (-S-S-) linkage. The benzothiazole rings consist of a benzene fused to a thiazole, incorporating nitrogen and sulfur atoms within the heterocyclic structure. This configuration confers unique reactivity, particularly in redox reactions and radical formation.

Molecular Formula:

IUPAC Name: 1,2-Bis(benzo[d]thiazol-2-yl)disulfane

Synonym: Dibenzothiazol-2-yl disulfide

The disulfide bond is pivotal to its function as a vulcanization accelerator, enabling the compound to participate in sulfur cross-linking reactions during rubber curing .

Physical and Chemical Properties

The compound’s physicochemical profile is central to its industrial applicability and safety management. Key properties are summarized below:

The low water solubility and high thermal stability make it suitable for high-temperature industrial processes, while its combustible nature necessitates careful storage away from oxidizers .

Synthesis and Manufacturing Processes

The industrial synthesis of 2,2'-dithiobis(benzothiazole) involves the oxidation of 2-mercaptobenzothiazole (MBT), a process optimized for yield and environmental sustainability. A representative method employs potassium bromate () as an oxidizing agent in an acidic aqueous medium:

This approach minimizes waste compared to traditional methods using chlorine-based oxidants, aligning with green chemistry principles . The reaction proceeds under controlled heating, with the acidic medium facilitating protonation of the thiol group, enhancing oxidation efficiency.

Industrial Applications in Rubber Vulcanization

As a secondary vulcanization accelerator, 2,2'-dithiobis(benzothiazole) synergizes with primary accelerators like thiazoles to optimize the curing kinetics of rubber compounds. Its mechanism involves three stages:

-

Initiation: Thermal cleavage of the disulfide bond generates benzothiazole-2-thiyl radicals.

-

Cross-Linking: Radicals abstract hydrogen from polymer chains, creating active sites for sulfur bridges.

-

Termination: Recombination of radicals stabilizes the cross-linked network .

The compound’s non-staining properties make it ideal for light-colored rubber products, while its resistance to scorching ensures consistent curing rates in thick-section components .

Health and Environmental Hazards

Despite its industrial value, 2,2'-dithiobis(benzothiazole) presents notable risks:

Health Hazards

-

Acute Exposure: Skin and eye irritation upon contact, with potential for allergic dermatitis .

-

Thermal Decomposition: Releases toxic fumes of sulfur oxides (), nitrogen oxides (), and carbon monoxide () .

Environmental Impact

-

Aquatic Toxicity: Classified as H410 (toxic to aquatic life with long-lasting effects) .

-

Persistence: Detected as a metabolite of wood preservatives in river systems, raising concerns about bioaccumulation .

| Hazard Classification | GHS Codes | Precautionary Measures |

|---|---|---|

| Skin Sensitization | H317 | Use gloves and protective gear |

| Aquatic Toxicity | H410 | Prevent environmental release |

Recent Research and Regulatory Developments

Analytical Chemistry Applications

A 2007 study demonstrated the compound’s utility in differentiating plasma thiols via centrifugally activated disulfide exchange, offering a novel diagnostic tool for oxidative stress biomarkers .

Environmental Monitoring

Research in 2005 identified 2,2'-dithiobis(benzothiazole) as a contaminant in river water linked to wood preservative runoff, prompting revisions in wastewater treatment guidelines .

Regulatory Landscape

The European Chemicals Agency (ECHA) mandates stringent reporting under REACH for quantities exceeding 1 ton/year, reflecting its dual role as an industrial workhorse and environmental pollutant .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume